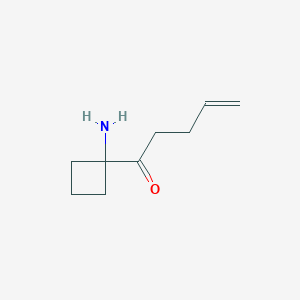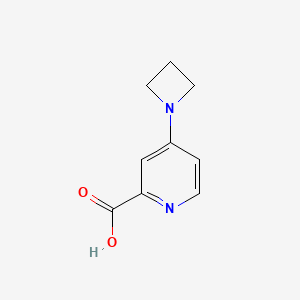
4-(Azetidin-1-yl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-1-yl)pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with an azetidine moiety and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with azetidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: 4-(Azetidin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen functionalities or add hydrogen.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of bases or acids as catalysts.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,4-dicarboxylic acid derivatives, while reduction could produce pyridine-2-carboxylic acid derivatives .
科学的研究の応用
4-(Azetidin-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
作用機序
The mechanism of action of 4-(Azetidin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
類似化合物との比較
Pyridine-2-carboxylic acid: Shares the pyridine and carboxylic acid functionalities but lacks the azetidine moiety.
Azetidine-2-carboxylic acid: Contains the azetidine and carboxylic acid groups but lacks the pyridine ring.
Uniqueness: 4-(Azetidin-1-yl)pyridine-2-carboxylic acid is unique due to the combination of the azetidine moiety with the pyridine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
4-(azetidin-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-6-7(2-3-10-8)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13) |
InChIキー |
OSCYJDKCTLALOV-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=CC(=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13162488.png)
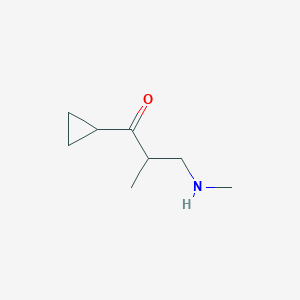
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)


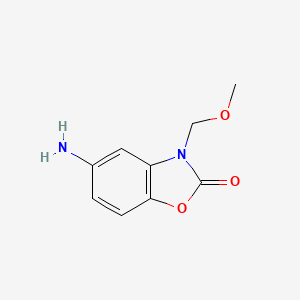
![2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13162506.png)
![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)

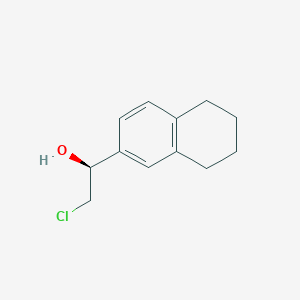
![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
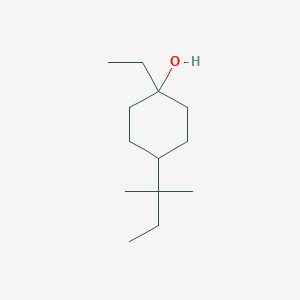
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)
